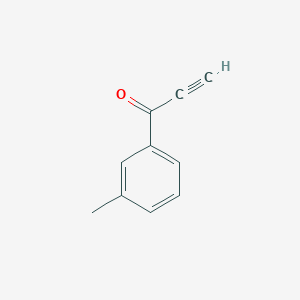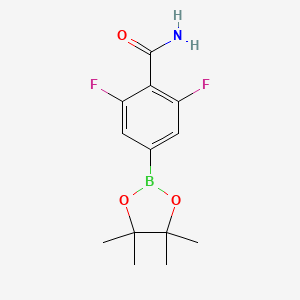
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
説明
The compound “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a heterocyclic organic compound . It has a molecular weight of 241.042166 g/mol and a molecular formula of C11H14BF2NO2 .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often obtained through substitution reactions . For example, “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is obtained by a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis
The compound has a boiling point of 363.89ºC at 760 mmHg and a flash point of 173.875ºC. Its density is 1.205 g/cm³ .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Characterization : The compound has been synthesized and characterized using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations are employed for comparative analysis and to confirm the structure (Wu, Chen, Chen, & Zhou, 2021).
Crystal Structure and DFT Study : In similar compounds, X-ray diffraction and DFT calculations are used for crystallographic and conformational analyses, revealing key physicochemical properties (Huang et al., 2021).
Chemical Synthesis Methods
- Pd-Catalyzed Borylation : The compound is used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).
Application in Material Science
- Photoluminescence and Base Doping : The compound is involved in the preparation of well-defined poly(2,7-fluorene) derivatives showing promising properties for the fabrication of efficient blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).
Fluorescent Probes and Sensing
Development of Fluorescent Prochelators : Boronic ester-based fluorescent prochelators respond to hydrogen peroxide and metal ions, decreasing fluorescence in the presence of Fe(3+) or Cu(2+) (Hyman & Franz, 2012).
Boronate-Based Fluorescence Probes : A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide, demonstrating the importance of electronic factors in probe design (Lampard et al., 2018).
Applications in Nanotechnology
- Polyfluorene Nanoparticles and Quantum Dot Hybrids : The compound is used in the creation of hybrid nanoparticles of polyfluorene and quantum dots, showcasing enhanced photostability and efficient energy transfer (Negele, Haase, Leitenstorfer, & Mecking, 2012).
特性
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6H,1-4H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZDBQKZAWFMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



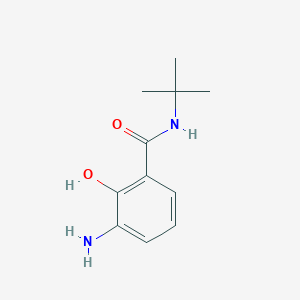
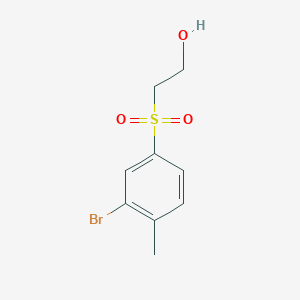
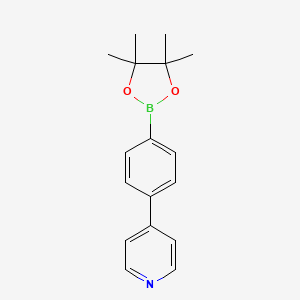
![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
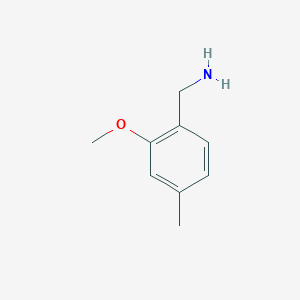
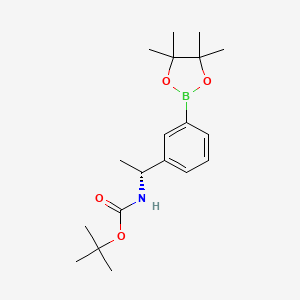
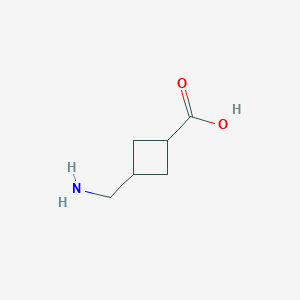
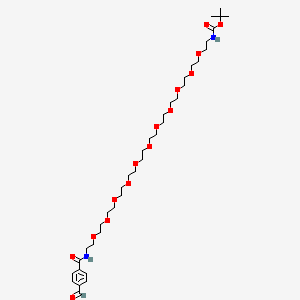
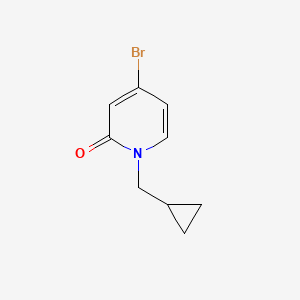
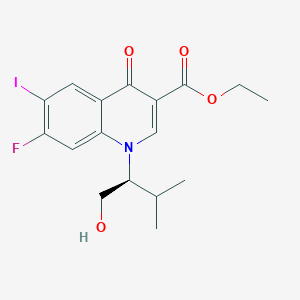
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
